molecular formula C12H11N3O3 B4458212 6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4458212
M. Wt: 245.23 g/mol
InChI Key: FCAOBBODEVQIAE-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound featuring a fused pyrazoloquinolinone scaffold substituted with methoxy groups at positions 6 and 6. The pyrazolo[4,3-c]quinolinone core is notable for its planar aromatic system, which facilitates interactions with biological targets. Methoxy substituents are hypothesized to enhance solubility and influence binding affinity through steric and electronic effects .

Properties

IUPAC Name

6,8-dimethoxy-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-17-6-3-7-10-8(12(16)15-14-10)5-13-11(7)9(4-6)18-2/h3-5H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAOBBODEVQIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C(=C1)OC)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . This method allows for the formation of the pyrazole ring fused to the quinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methoxy groups or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[4,3-c]quinolinone scaffold exhibits diverse bioactivity depending on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Biological Activity/Application Reference(s)
8-Methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one C₁₂H₁₁N₃O₂ 229.23 8-OCH₃, 2-CH₃ Discontinued (exact activity unspecified)
8-Amino-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one C₁₀H₈N₄O 200.20 8-NH₂ Potential kinase inhibitor scaffold
1-Benzyl-8-methoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one C₁₈H₁₅N₃O₂ 305.33 8-OCH₃, 1-benzyl GABA A receptor ligand (α+/β- interface)
2-(4-Aminophenyl)-8-methoxy-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one C₁₇H₁₄N₄O₂ 306.32 8-OCH₃, 2-(4-NH₂-C₆H₄) TR kinase inhibitor candidate
6,8-Difluoro-1-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one C₁₁H₇F₂N₃O 247.19 6-F, 8-F, 1-CH₃ Unspecified (mass spectral data available)

Key Findings and Analysis

Substituent Effects on Bioactivity: Methoxy vs. Amino Groups: The 8-methoxy substituent (as in 1-benzyl-8-methoxy derivatives) is associated with GABA A receptor binding , whereas 8-amino analogs are linked to kinase inhibition pathways . Methoxy groups may enhance lipophilicity and membrane permeability compared to polar amino groups. Positional Influence: Substitution at position 2 (e.g., 2-cyclohexyl or 2-(4-aminophenyl)) significantly impacts receptor selectivity. For example, 2-(4-aminophenyl)-8-methoxy derivatives show promise as TR kinase inhibitors , while 2-cyclohexyl analogs exhibit preferential binding to GABA A receptors .

Synthetic Accessibility: Methoxy-substituted derivatives (e.g., 8-methoxy-2-methyl) are synthesized via nucleophilic substitution or Pd-catalyzed coupling, as demonstrated in the preparation of 2-(4-aminophenyl)-8-methoxy analogs . Amino-substituted compounds often require reduction of nitro precursors (e.g., hydrogenation with Pd/C), as seen in the synthesis of 8-amino-1,2-dihydro derivatives .

Physicochemical Properties: Methoxy groups increase molecular weight and slightly reduce polarity compared to amino or hydroxy substituents. For instance, 8-methoxy-2-methyl derivatives (MW 229.23) are heavier than 8-amino analogs (MW 200.20) . Fluorinated derivatives (e.g., 6,8-difluoro-1-methyl) exhibit lower molecular weights (247.19) and higher metabolic stability .

Biological Relevance: GABA A Receptor Ligands: Benzyl or cyclohexyl substituents at position 1 or 2 improve selectivity for the α+/β- interface, a target for anxiolytics . Kinase Inhibitors: Aromatic substituents (e.g., 4-aminophenyl) at position 2 enhance interactions with kinase ATP-binding pockets .

Critical Notes and Limitations

  • Data Gaps: Direct data on 6,8-dimethoxy derivatives are absent in the provided evidence. Predictions are extrapolated from mono-methoxy or amino-substituted analogs.
  • Contradictory Evidence : Some compounds (e.g., 8-methoxy-2-methyl) are listed as discontinued without explicit rationale, limiting mechanistic insights .
  • Structural Complexity: Minor changes in substituent position (e.g., 1-benzyl vs. 2-benzyl) drastically alter biological activity, necessitating precise synthetic control .

Biological Activity

6,8-Dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound belonging to the quinoline derivatives class. Its unique structure, characterized by a pyrazole ring fused to a quinoline moiety and methoxy groups at positions 6 and 8, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications and mechanisms of action.

The compound's molecular formula is C12H11N3O3C_{12}H_{11}N_3O_3, and it features distinct functional groups that influence its reactivity and biological interactions. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, with potential effects on various kinases and DNA interactions. The exact pathways involved depend on the biological context and target molecules.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In studies focusing on similar compounds, it was observed that derivatives with a quinoline core often demonstrate enhanced activity against cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Observations
4iH9c2 cardiomyocytes>40Maintained high cell viability
6aJ774 macrophages>40Exhibited cytotoxicity at higher concentrations

These findings suggest that this compound could share similar anticancer properties based on its structural analogies with other tested compounds .

Case Studies

A study evaluating the biological effects of various quinoline derivatives found that compounds similar to this compound maintained significant cell viability in cardiomyocytes and macrophages when tested against doxorubicin-induced cytotoxicity . This suggests potential cardioprotective properties worth exploring further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
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6,8-dimethoxy-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

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